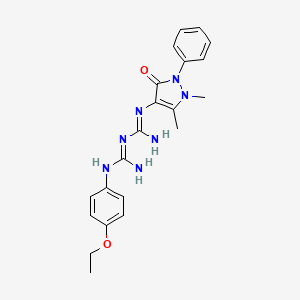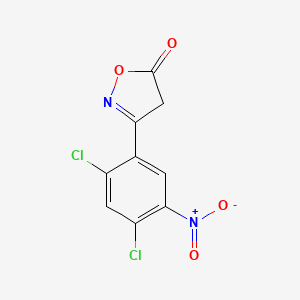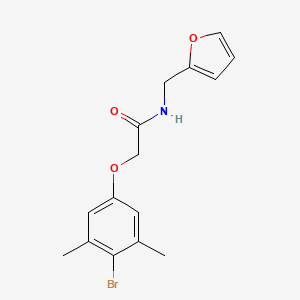
N-(4-fluorophenyl)-4-isobutoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-4-isobutoxybenzamide, commonly known as FIBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. FIBA belongs to the class of benzamide derivatives and is widely used as a research tool to investigate the mechanism of action of various biological processes.
作用机制
The mechanism of action of FIBA involves the inhibition of the activity of various enzymes, including protein kinases and ion channels. FIBA has been shown to inhibit the activity of protein kinase C by binding to the regulatory domain of the enzyme. FIBA has also been shown to inhibit the activity of ion channels by binding to the channel pore and blocking the flow of ions.
Biochemical and Physiological Effects:
FIBA has been shown to have various biochemical and physiological effects, including the inhibition of insulin secretion, the regulation of ion channel activity, and the modulation of protein kinase activity. FIBA has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using FIBA in lab experiments is its specificity towards certain enzymes and ion channels. FIBA has been shown to selectively inhibit the activity of certain enzymes and ion channels, making it a valuable tool for investigating their role in various biological processes. However, one of the limitations of using FIBA is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for the use of FIBA in scientific research. One potential application is in the study of ion channels and their role in various diseases, including diabetes and cardiovascular disease. FIBA may also have potential applications in the treatment of neurodegenerative diseases and may be used to investigate the role of protein kinases in these diseases. Additionally, FIBA may be used in the development of new drugs and therapies for various diseases.
合成方法
The synthesis of FIBA involves the reaction of 4-fluoroaniline with isobutyl chloroformate to produce 4-fluoro-N-isobutoxybenzamide. The final step involves the reaction of the intermediate with thionyl chloride to obtain FIBA.
科学研究应用
FIBA has been extensively used in various scientific research applications, including the study of ion channels, G-protein-coupled receptors, and protein kinases. FIBA has been shown to inhibit the activity of various enzymes, including protein kinase C, protein kinase A, and casein kinase 1. FIBA has also been used to study the role of ion channels in the regulation of insulin secretion.
属性
IUPAC Name |
N-(4-fluorophenyl)-4-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-12(2)11-21-16-9-3-13(4-10-16)17(20)19-15-7-5-14(18)6-8-15/h3-10,12H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUGICRHGSZMIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)acetamide](/img/structure/B5874545.png)
![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5874554.png)

![1-[(4-chloro-2-nitrophenoxy)acetyl]piperidine](/img/structure/B5874574.png)

![N'-[2-(difluoromethoxy)phenyl]-N,N-dimethylthiourea](/img/structure/B5874580.png)

![N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5874586.png)
![1-[(5-chloro-2-thienyl)sulfonyl]pyrrolidine](/img/structure/B5874595.png)




